molecular formula C19H19NOS2 B14543512 3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 62298-61-7

3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B14543512
CAS No.: 62298-61-7
M. Wt: 341.5 g/mol
InChI Key: MSPHQRMXZIMAJF-UHFFFAOYSA-N
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Description

3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidine ring, a diphenylmethyl group, and a propyl group. Thiazolidinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the reaction of diphenylmethanol with a thiazolidinone precursor under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiazolidinone, followed by the addition of diphenylmethanol to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the stability of the intermediate compounds.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow methods to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, and can significantly reduce reaction times compared to traditional batch processes. This method also minimizes the risk of side reactions and improves the overall purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolidinone ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidines.

    Substitution: The diphenylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential therapeutic agent for the treatment of diseases such as cancer and diabetes due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential cellular components, thereby exerting its antimicrobial effects. Additionally, its interaction with cellular signaling pathways can modulate processes such as cell proliferation and apoptosis, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds share the thiazolidine ring structure and are known for their antidiabetic properties.

    Diphenylmethane Derivatives: Compounds with a diphenylmethyl group that exhibit various biological activities.

Uniqueness

3-(Diphenylmethyl)-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the diphenylmethyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. The propyl group adds to its hydrophobic character, which can influence its solubility and bioavailability.

Properties

CAS No.

62298-61-7

Molecular Formula

C19H19NOS2

Molecular Weight

341.5 g/mol

IUPAC Name

3-benzhydryl-5-propyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C19H19NOS2/c1-2-9-16-18(21)20(19(22)23-16)17(14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16-17H,2,9H2,1H3

InChI Key

MSPHQRMXZIMAJF-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)N(C(=S)S1)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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